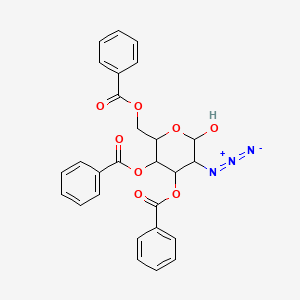
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose: is a synthetic derivative of D-glucose. This compound is characterized by the presence of three benzoyl groups at positions 3, 4, and 6, and an azido group at position 2 of the glucopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose typically involves the protection of hydroxyl groups followed by the introduction of the azido group. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Azido Group: The hydroxyl group at position 2 is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The benzoyl groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen/Palladium Catalyst: Used for reducing the azido group to an amine.
Benzoyl Chloride/Pyridine: Used for protecting hydroxyl groups.
Major Products Formed:
Amines: Formed from the reduction of the azido group.
Protected Intermediates: Various intermediates with protected hydroxyl groups are formed during synthesis.
科学的研究の応用
Chemistry:
Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.
Protecting Group Chemistry: The benzoyl groups serve as protecting groups in multi-step organic synthesis.
Biology:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation with alkyne-containing molecules, facilitating the study of biological processes.
Medicine:
Drug Development: Potential intermediate in the synthesis of glycosylated drugs and prodrugs.
Industry:
Material Science: Used in the synthesis of glycopolymers and other advanced materials.
作用機序
The mechanism of action of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose primarily involves its reactivity due to the azido and benzoyl groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is exploited in various biochemical and material science applications.
類似化合物との比較
3,4,6-Tri-O-benzyl-2-deoxy-2-azido-D-glucopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose: Contains acetyl groups and an acetamido group.
Uniqueness:
Benzoyl Groups: The presence of benzoyl groups provides unique protective properties and reactivity compared to benzyl or acetyl groups.
Azido Group: The azido group offers versatility in click chemistry applications, making it valuable for bioconjugation and material science.
This detailed overview highlights the significance of 3,4,6-Tri-O-benzoyl-2-deoxy-2-azido-D-glucopyranose in various fields of research and industry
特性
分子式 |
C27H23N3O8 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
(5-azido-3,4-dibenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H23N3O8/c28-30-29-21-23(38-26(33)19-14-8-3-9-15-19)22(37-25(32)18-12-6-2-7-13-18)20(36-27(21)34)16-35-24(31)17-10-4-1-5-11-17/h1-15,20-23,27,34H,16H2 |
InChIキー |
HDHVPEOVGIVDFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)N=[N+]=[N-])OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


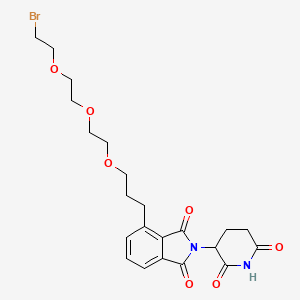
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
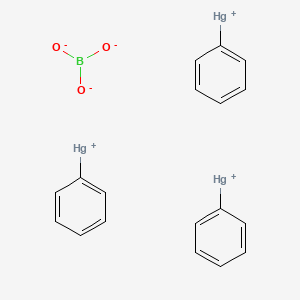

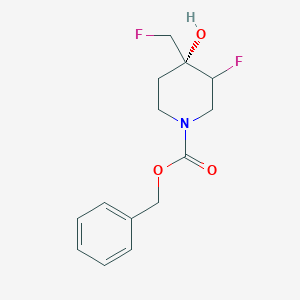
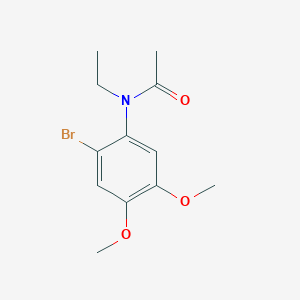

![3-[(13S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B14780231.png)
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)


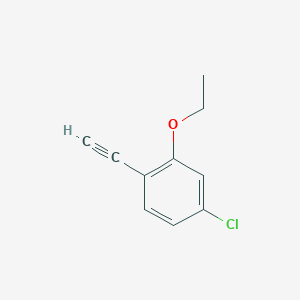
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
